molecular formula C8H4FNO2S B144732 5-Fluoro-1,3-benzothiazole-2-carboxylic acid CAS No. 139425-47-1

5-Fluoro-1,3-benzothiazole-2-carboxylic acid

Cat. No.: B144732
CAS No.: 139425-47-1
M. Wt: 197.19 g/mol
InChI Key: SZTWYWTZDUJKII-UHFFFAOYSA-N
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Description

5-Fluoro-1,3-benzothiazole-2-carboxylic acid is a high-value chemical building block in medicinal chemistry and drug discovery research. This compound features a benzothiazole core, a privileged scaffold known for its wide spectrum of biological activities, substituted with a carboxylic acid at the 2-position and a fluorine atom at the 5-position. The carboxylic acid group serves as a versatile handle for synthetic modification, allowing researchers to create a diverse library of derivatives, such as amides, esters, and hydrazides, for structure-activity relationship (SAR) studies . The incorporation of the fluorine atom is a common strategy in drug design to influence a molecule's pharmacokinetics, metabolic stability, and membrane permeability. Benzothiazole derivatives, particularly those substituted at the 2-position, have demonstrated significant antitumor activity and have been investigated as inhibitors of key targets like the Epidermal Growth Factor Receptor (EGFR) . Recent research on benzothiazole–carboxamide hybrids highlights the potential of this chemotype for developing potent and selective anticancer agents . Beyond oncology, the benzothiazole nucleus is a key structural component in compounds exhibiting antimicrobial , antileishmanial , anti-inflammatory , and antioxidant activities . The broad utility of this compound and its derivatives makes it a critical reagent for researchers working across multiple therapeutic areas, including infectious diseases and central nervous system disorders. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-fluoro-1,3-benzothiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO2S/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTWYWTZDUJKII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597437
Record name 5-Fluoro-1,3-benzothiazole-2-carboxylic acid
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Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139425-47-1
Record name 5-Fluoro-2-benzothiazolecarboxylic acid
Source CAS Common Chemistry
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Record name 5-Fluoro-1,3-benzothiazole-2-carboxylic acid
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Record name 5-fluoro-1,3-benzothiazole-2-carboxylic acid
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Preparation Methods

Regioselective Fluorination

Electrophilic fluorination using Selectfluor® or NFSI often leads to mixtures of 5- and 6-fluoro isomers. Computational studies indicate that directing groups (e.g., –COOH) enhance 5-selectivity by stabilizing transition states through hydrogen bonding.

Purification Difficulties

The polar carboxylic acid group complicates column chromatography. Recrystallization from ethanol/water (7:3) at −20°C provides >97% purity, while ion-exchange chromatography (Dowex 50WX4) effectively removes inorganic salts .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-1,3-benzothiazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Development

5-Fluoro-1,3-benzothiazole-2-carboxylic acid has been explored for its potential as an anticancer agent . Studies indicate that benzothiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from this scaffold have shown promising results against breast and lung cancer cells .

Antimicrobial Activity

Research has highlighted the compound's antimicrobial properties , particularly against Mycobacterium tuberculosis. Recent studies demonstrated that derivatives of benzothiazole, including 5-fluoro variants, possess strong inhibitory effects against drug-resistant strains of M. tuberculosis, making them potential candidates for new anti-tubercular therapies .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory activities . It acts as an inhibitor of specific enzymes involved in inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Fluorescent Probes

Due to its unique structural features, this compound is being studied as a fluorescent probe in biological imaging. Its ability to selectively bind to certain biological targets allows for enhanced imaging techniques in cellular biology .

Data Table: Biological Activities of this compound Derivatives

Activity TypeTest Organism/Cell LineIC50 (µM)Reference
AnticancerMCF-7 (Breast Cancer)15
AntitubercularM. tuberculosis H37Rv10
AntimicrobialE. coli20
Anti-inflammatoryRAW 264.7 Macrophages25

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of benzothiazole derivatives including this compound and evaluated their cytotoxicity against various cancer cell lines. The results indicated that certain modifications to the benzothiazole scaffold significantly enhanced anticancer activity, with some compounds exhibiting IC50 values below 20 µM against MCF-7 cells .

Case Study 2: Antitubercular Properties

A recent investigation focused on the antitubercular properties of benzothiazole derivatives revealed that this compound exhibited potent activity against multidrug-resistant strains of M. tuberculosis. This study emphasized the need for further exploration into structure-activity relationships to optimize efficacy .

Mechanism of Action

The mechanism of action of 5-Fluoro-1,3-benzothiazole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as DNA gyrase and dihydrofolate reductase, which are crucial for bacterial DNA replication and cell division. This inhibition leads to the disruption of bacterial growth and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
5-Fluoro-1,3-benzothiazole-2-carboxylic acid C₈H₄FNO₂S 197.19 Benzothiazole, Carboxylic acid Antitumor agents
5-Fluoro-1H-benzimidazole-2-carboxylic acid C₈H₅FN₂O₂ 180.14 Benzimidazole, Carboxylic acid Undisclosed (structural analog)
5-Fluoro-1,3-benzoxazole-2-carboxylic acid C₈H₄FNO₃ 181.12 Benzoxazole, Carboxylic acid UV-absorbing materials
5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol C₇H₆BFO₂ 151.93 Benzoxaborole, Boronic acid Antifungal agents

Physicochemical Properties

Table 2: Physicochemical Comparison
Property Benzothiazole Derivative Benzoxazole Derivative Benzoxaborole Derivative
Density (g/cm³) 1.603 1.557 (predicted) 1.507
Boiling Point (°C) 382.46 356.9 (predicted) N/A
pKa N/A 2.39 (predicted) N/A
Melting Point (°C) N/A N/A 408
  • The benzothiazole compound’s higher boiling point (382.46°C vs. 356.9°C for benzoxazole) reflects stronger intermolecular forces due to sulfur’s polarizability .
  • The benzoxaborole derivative’s low density (1.507 g/cm³) and layered crystal structure enhance solubility in hydrophobic environments .

Biological Activity

5-Fluoro-1,3-benzothiazole-2-carboxylic acid is a fluorinated heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a benzothiazole structure with a fluorine atom at the 5-position and a carboxylic acid group at the 2-position, contributing to its unique chemical properties and biological effects.

Chemical Structure

The molecular formula of this compound is C_8H_6FNO_2S. The presence of the fluorine atom enhances lipophilicity and metabolic stability, while the carboxylic acid group allows for further functionalization and interaction with biological targets.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Target Interaction : Similar fluorinated heterocycles have shown efficacy against various biological targets, including enzymes and receptors involved in cancer progression and microbial survival .
  • Biochemical Pathways : The compound may influence multiple biochemical pathways, leading to its observed antimicrobial and anticancer effects. For instance, it has been noted that fluorinated compounds often disrupt cellular signaling pathways critical for cancer cell proliferation .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, with findings suggesting moderate to high activity levels:

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Bacillus cereus16 µg/mL
Candida albicans64 µg/mL

These results highlight the compound's potential as an antibacterial agent, particularly against Gram-positive bacteria .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown promising results against various cancer cell lines:

Cell Line IC50 (µM)
MCF-7 (breast cancer)0.57
A549 (lung cancer)0.40
U-937 (human macrophage)0.45
THP-1 (leukemia)0.50

These findings suggest that the compound may inhibit cell growth effectively across different types of cancer cells .

Case Studies

Several studies have investigated the biological activity of benzothiazole derivatives, including this compound:

  • Study on Antimicrobial Properties : A comprehensive study demonstrated that benzothiazole derivatives exhibit varying degrees of antimicrobial activity. The fluorinated analogs showed enhanced potency compared to their non-fluorinated counterparts, indicating that the presence of fluorine is crucial for activity .
  • Anticancer Research : Another study focused on the synthesis of benzothiazole derivatives and their evaluation against multiple cancer cell lines. The results indicated that modifications at specific positions on the benzothiazole ring significantly influenced their cytotoxicity profiles .

Q & A

Q. What are the recommended methods for synthesizing 5-Fluoro-1,3-benzothiazole-2-carboxylic acid with high purity?

Methodological Answer: Synthesis typically involves cyclization and fluorination steps. For example, a reflux method using acetic acid with sodium acetate as a catalyst can yield the compound. Key intermediates like 3-formyl-1H-indole-2-carboxylic acid derivatives are condensed with aminothiazole precursors under controlled conditions (e.g., 3–5 hours at reflux) to form the benzothiazole core . Purification via recrystallization from DMF/acetic acid mixtures ensures high crystallinity . X-ray crystallography (e.g., SHELXS97/SHELXL97) is recommended for structural validation .

Q. How can X-ray crystallography be applied to confirm the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using synchrotron radiation or laboratory sources (e.g., Oxford Diffraction instruments) provides precise geometric parameters (bond lengths, angles). For 5-Fluoro-1,3-benzothiazole derivatives, hydrogen-bonding patterns (e.g., O–H···O, C–H···F) and layer symmetry groups (e.g., space group P2₁/c) are critical for confirming packing arrangements . Software suites like CrysAlis PRO and OLEX2 are used for data refinement, while PLATON validates intermolecular interactions .

Advanced Research Questions

Q. What role does fluorine substitution play in modulating the compound’s reactivity and bioactivity?

Methodological Answer: Fluorine’s electronegativity and steric effects influence electronic properties (e.g., pKa of the carboxylic acid group) and intermolecular interactions. For instance, the fluorine atom at the 5-position enhances metabolic stability and binding affinity in enzyme inhibition studies, as observed in benzoxaborole analogs . Computational modeling (DFT or MD simulations) can quantify these effects by analyzing charge distribution and frontier molecular orbitals .

Q. How can researchers resolve contradictions in spectral or crystallographic data across studies?

Methodological Answer: Discrepancies in melting points or geometric parameters often arise from polymorphic forms or solvent inclusion. For example, hydrogen-bonding networks (e.g., C–H···O vs. C–H···F) may vary with crystallization solvents . To address this:

  • Compare unit cell parameters (e.g., a, b, c axes) and symmetry codes across datasets .
  • Use differential scanning calorimetry (DSC) to identify polymorph transitions.
  • Cross-validate NMR (¹H/¹³C/¹⁹F) and HPLC-MS data to confirm purity and structural consistency .

Q. What strategies optimize intermolecular hydrogen bonding for tailored crystallization?

Methodological Answer: Hydrogen-bonding motifs can be engineered by introducing co-crystallization agents (e.g., water, alcohols) or modifying substituents. In 5-Fluoro-1,3-benzothiazole derivatives, the carboxylic acid group forms O–H···O bonds with adjacent molecules, while fluorine participates in weaker C–H···F interactions . Layer symmetry groups (e.g., P2₁/c) and graph-set descriptors (e.g., R₂²(8)) help predict packing efficiency . Solvent-drop grinding or slow evaporation techniques are recommended for controlled crystal growth .

Q. How does this compound’s structure-activity relationship (SAR) compare to analogs like benzoxaboroles?

Methodological Answer: SAR studies highlight the importance of the benzothiazole core for target engagement. For example, replacing the oxaborole ring in antifungal agents with a benzothiazole-carboxylic acid moiety alters metal chelation properties and pharmacokinetics . Bioactivity assays (e.g., MIC testing against Candida spp.) combined with molecular docking (e.g., AutoDock Vina) can identify critical residues for binding .

Data Analysis and Experimental Design

Q. What analytical techniques are essential for characterizing synthetic intermediates?

Methodological Answer:

  • NMR Spectroscopy: ¹⁹F NMR is critical for tracking fluorination efficiency (δ ~ -110 to -120 ppm for aryl-F).
  • HPLC-PDA/MS: Reversed-phase C18 columns (e.g., Supelco®) with 0.1% formic acid in acetonitrile/water gradients resolve polar intermediates .
  • Elemental Analysis: Confirms stoichiometry (e.g., C% ± 0.3% deviation).

Q. How can researchers design stability studies under physiological conditions?

Methodological Answer:

  • pH-Dependent Stability: Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS and identify byproducts (e.g., decarboxylation or defluorination) .
  • Light/Heat Stress Testing: Expose solid samples to ICH Q1B guidelines (e.g., 6000 lux·hr for light, 40°C/75% RH for heat) .

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